Crystal Packing: Hydrogen-Bonding Network vs. 4-Methyl-N-propylbenzenesulfonamide
The three-dimensional hydrogen-bonding network in the crystalline state is a key differentiator between N-methyl-4-propylbenzenesulfonamide and its positional isomer, 4-methyl-N-propylbenzenesulfonamide. While the exact crystal structure for N-methyl-4-propylbenzenesulfonamide has not been published, the structure of its close isomer provides a baseline for comparison [1]. The isomer's structure, comprising two molecules in the asymmetric unit, exhibits S=O bond lengths of 1.428(2) to 1.441(2) Å, S—N bond lengths of 1.618(2) and 1.622(3) Å, and S—C bond lengths of 1.766(3) Å [1]. The propyl group adopts a gauche conformation relative to the toluene moiety [1]. For N-methyl-4-propylbenzenesulfonamide, the relocation of the methyl group from the aromatic ring to the sulfonamide nitrogen will alter the hydrogen-bond donor/acceptor capacity, leading to a distinct intermolecular network. This difference in solid-state packing can translate into measurable variations in melting point, solubility, and stability, which are critical parameters for formulation and handling.
| Evidence Dimension | Hydrogen-Bonding Network Architecture |
|---|---|
| Target Compound Data | Predicted: Distinct 3D network due to N-methyl substitution pattern; specific geometry not yet published. |
| Comparator Or Baseline | 4-methyl-N-propylbenzenesulfonamide: S=O bond lengths: 1.428(2)-1.441(2) Å; S—N: 1.618(2)-1.622(3) Å; S—C: 1.766(3) Å; Propyl group is gauche to toluene moiety. |
| Quantified Difference | N/A (Direct quantitative comparison unavailable pending experimental structure determination) |
| Conditions | Single-crystal X-ray diffraction; T = 173 K. |
Why This Matters
Differences in solid-state packing influence solubility, mechanical stability, and processing behavior, directly impacting formulation and material science applications.
- [1] Purandara, H., Foro, S., & Thimmegowda, N. R. (2020). Crystal structure of 4-methyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(7), 1070-1074. View Source
